molecular formula C12H9N3O4 B8428248 2-Phenyl-4,6-dinitrobenzenamine

2-Phenyl-4,6-dinitrobenzenamine

Cat. No.: B8428248
M. Wt: 259.22 g/mol
InChI Key: GBJUVYOCXFEUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-4,6-dinitrobenzenamine is a nitroaromatic compound characterized by a benzene ring substituted with two nitro groups at positions 4 and 6, and a phenyl group at position 2. This structure confers unique electronic and steric properties, making it relevant in applications such as agrochemical intermediates or dye synthesis. Its reactivity is influenced by the electron-withdrawing nitro groups, which deactivate the aromatic ring toward electrophilic substitution while directing further functionalization to specific positions .

Properties

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

2,4-dinitro-6-phenylaniline

InChI

InChI=1S/C12H9N3O4/c13-12-10(8-4-2-1-3-5-8)6-9(14(16)17)7-11(12)15(18)19/h1-7H,13H2

InChI Key

GBJUVYOCXFEUHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

5-Methyl-4,6-dinitrobenzenamine

  • Structure : Methyl group at position 5 instead of a phenyl group at position 2.
  • Properties : The methyl group introduces steric hindrance but lacks the electron-withdrawing effect of the phenyl group. This reduces overall aromatic stabilization compared to 2-phenyl derivatives.
  • Applications : Primarily studied for environmental persistence; its degradation pathways differ due to the absence of the bulky phenyl group .

Pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine)

  • Structure : Contains alkylamine (N-(1-ethylpropyl)) and methyl groups at positions 3 and 3.
  • Properties : The alkylamine chain enhances lipid solubility, improving herbicidal activity. Unlike 2-phenyl-4,6-dinitrobenzenamine, pendimethalin acts as a microtubule disruptor in plants, inhibiting root growth in pre-emergent weeds .
  • Applications : Widely used as a selective herbicide in agriculture.

Functional Group Additions and Modifications

4-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2,5-dimethoxybenzenamine

  • Structure : Features a diazenyl (-N=N-) bridge linking two aromatic rings, with chloro and methoxy substituents.
  • Properties : The diazenyl group introduces conjugation, shifting absorption spectra to visible wavelengths (useful in dyes). The chloro and methoxy groups further modulate electron density, enhancing stability under UV exposure .
  • Applications: Potential use in synthetic dyes or photostable pigments.

N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)benzenamine

  • Structure : Trifluoromethyl (-CF₃) at position 4 and alkylamine groups.
  • Properties : The -CF₃ group is strongly electron-withdrawing, increasing resistance to nucleophilic attack compared to this compound. This compound exhibits higher thermal stability and lower soil mobility due to hydrophobic effects .

Physical and Chemical Properties Comparison

Compound Molecular Weight Key Substituents Melting Point (°C) LogP (Octanol-Water)
This compound ~287.25 2-Ph, 4-NO₂, 6-NO₂ 180–185 (est.) 3.2 (est.)
5-Methyl-4,6-dinitrobenzenamine 227.18 5-Me, 4-NO₂, 6-NO₂ 150–155 2.8
Pendimethalin 281.30 3,4-diMe, N-alkyl 54–58 5.0
4-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2,5-dimethoxybenzenamine 437.83 Diazenyl, Cl, OMe >250 (decomposes) 4.5

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